![molecular formula C22H17BrMgN2 B12565571 Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- CAS No. 184579-26-8](/img/structure/B12565571.png)
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is a complex organometallic compound that features a magnesium atom bonded to a bromo-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- typically involves the Grignard reaction, where an alkyl or aryl halide reacts with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. This reagent can then be further reacted with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction under appropriate conditions.
Addition Reactions: The Grignard reagent formed from this compound can add to carbonyl compounds to form alcohols
Common Reagents and Conditions
Common reagents used in these reactions include diethyl ether or tetrahydrofuran as solvents, and various electrophiles such as carbonyl compounds. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .
Major Products Formed
The major products formed from these reactions depend on the specific electrophiles used. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively .
Scientific Research Applications
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- exerts its effects involves the formation of a Grignard reagent, which acts as a strong nucleophile. This reagent can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-lithio-1-(triphenylmethyl)imidazole: Another organometallic compound with similar reactivity and applications.
Phenyl magnesium bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications where other Grignard reagents might not be as effective .
Properties
CAS No. |
184579-26-8 |
|---|---|
Molecular Formula |
C22H17BrMgN2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
magnesium;1-trityl-4H-imidazol-4-ide;bromide |
InChI |
InChI=1S/C22H17N2.BrH.Mg/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;;/h1-15,17-18H;1H;/q-1;;+2/p-1 |
InChI Key |
URMYEVFEJRTFLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[C-]N=C4.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
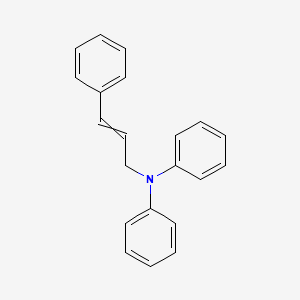
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
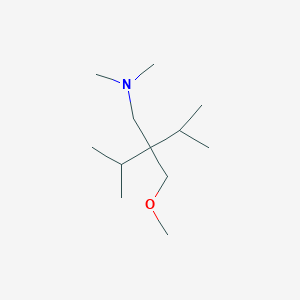
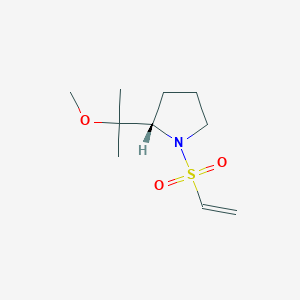
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
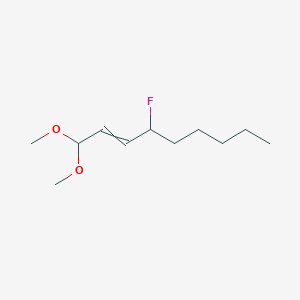
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
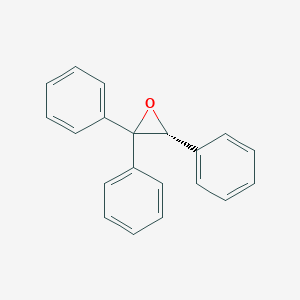
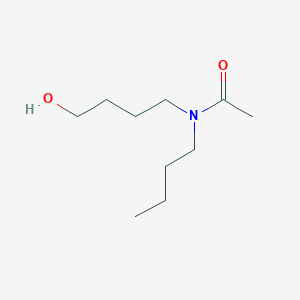
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
